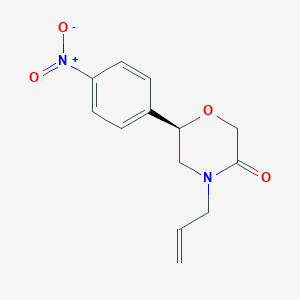
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a chemical compound characterized by its morpholine ring structure substituted with a nitrophenyl group and a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the morpholine ring.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate allyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance the compound’s binding affinity to its target.
類似化合物との比較
Similar Compounds
(6R)-6-(4-Aminophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with an amino group instead of a nitro group.
(6R)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
920802-08-0 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
(6R)-6-(4-nitrophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14N2O4/c1-2-7-14-8-12(19-9-13(14)16)10-3-5-11(6-4-10)15(17)18/h2-6,12H,1,7-9H2/t12-/m0/s1 |
InChIキー |
IUNMZMPWKFQPMS-LBPRGKRZSA-N |
異性体SMILES |
C=CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
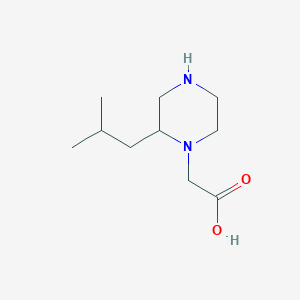
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
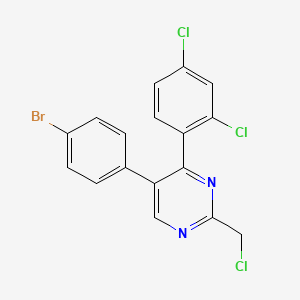


![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
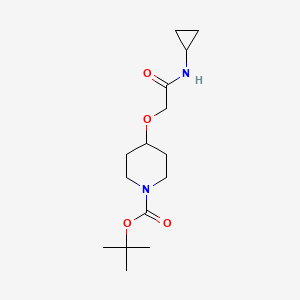
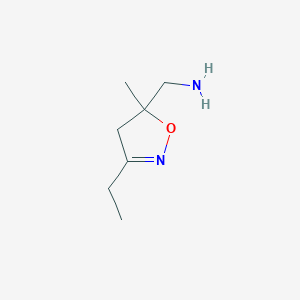
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)
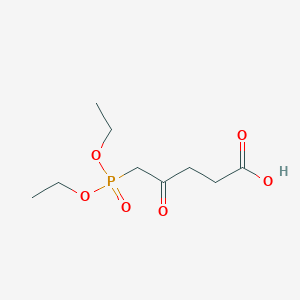
![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
